(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
88779-05-9 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c16-11-6-8-12(9-7-11)18-14-10-17-19(15(14)20)13-4-2-1-3-5-13/h1-10H,16H2 |
InChI Key |
HFZDRDWDZFOMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolone Core
The pyrazolone ring is typically synthesized via condensation of hydrazines with β-diketones or β-ketoesters. For 2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives, the common approach is:
- Step 1: Condensation of phenylhydrazine with ethyl acetoacetate or a similar β-ketoester under reflux in ethanol or another suitable solvent.
- Step 2: Cyclization and tautomerization yield the pyrazolone ring with a phenyl substituent at the 2-position.
This method is well-documented and provides a high yield of the pyrazolone intermediate, which is crucial for subsequent functionalization.
Formation of the Imino Substituent (Schiff Base Formation)
The key step to obtain (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is the condensation of the pyrazolone at the 4-position with 4-aminobenzaldehyde or a related aromatic aldehyde.
- Step 3: The pyrazolone intermediate is reacted with 4-aminobenzaldehyde in ethanol or methanol under reflux or room temperature conditions.
- Step 4: The reaction proceeds via nucleophilic attack of the pyrazolone's active methylene group on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base).
- Step 5: The reaction conditions are optimized to favor the E-isomer formation, often by controlling temperature, solvent polarity, and reaction time.
This condensation is typically catalyzed by mild acid or base catalysts or can proceed under catalyst-free conditions depending on the substrate reactivity.
Alternative Multicomponent Reactions
Recent literature reports multicomponent reactions (MCRs) as efficient routes to pyrazolone derivatives with imino substituents:
- A three-component reaction involving 5-aminopyrazole, aromatic aldehydes, and β-diketones or dimedone under catalytic conditions (e.g., L-proline or ionic liquids) can yield pyrazolone derivatives with imino substituents in one pot.
- These MCRs offer advantages in atom economy, operational simplicity, and structural diversity but require careful optimization to avoid side products.
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or by column chromatography using silica gel and appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).
- Characterization includes NMR (1H, 13C), IR spectroscopy (imine C=N stretch), and mass spectrometry to confirm the structure and E-configuration of the imine bond.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise Pyrazolone + Schiff Base Condensation | Phenylhydrazine + β-ketoester + 4-aminobenzaldehyde | Reflux in ethanol, mild acid/base catalyst | 70-85 | High purity, well-established | Multi-step, longer reaction time |
| Multicomponent Reaction (MCR) | 5-Aminopyrazole + aromatic aldehyde + dimedone | Catalyzed by L-proline or ionic liquids, reflux | 60-80 | One-pot, atom economical | Possible side products, optimization needed |
| Direct Condensation in Solvent | Pyrazolone + 4-aminobenzaldehyde | Room temp or reflux, solvent dependent | 65-80 | Simple, mild conditions | Requires careful control of stereochemistry |
Detailed Research Findings
- Synthesis via Multicomponent Reactions: Studies have shown that using L-proline as a catalyst in ethanol facilitates the formation of pyrazolone derivatives with imino substituents, but the exact products can vary, requiring verification by NMR and mass spectrometry.
- Catalyst Effects: Ionic liquids and polyethylene glycol (PEG1000) have been used as green solvents and catalysts to improve yields and selectivity in pyrazolone-imine synthesis.
- Stereochemical Control: The E-configuration of the imine is favored thermodynamically and can be confirmed by characteristic NMR coupling constants and IR absorption bands.
- Reaction Optimization: Solvent choice (ethanol, methanol, acetonitrile), temperature (room temperature to reflux), and catalyst loading significantly affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazol-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 4- and 5-positions. Below is a comparative analysis:
| Compound Name / ID | Key Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 4-(4-Aminophenylimino), 2-phenyl | C₁₅H₁₂N₄O | 264.29* | N/A | -NH₂ (electron-donating), C=N, C=O |
| (4E)-2-acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 4-(2-Nitrobenzylidene), 2-acetyl, 5-methyl | C₁₃H₁₁N₃O₄ | 273.24 | 170 | -NO₂ (electron-withdrawing), C=O, C=N |
| (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-... | 5-Heptafluoropropyl, 4-hydrazinylidene | C₁₉H₁₃F₇N₄O | 454.33 | 132–133 | -CF₂CF₂CF₃ (lipophilic), N-NH |
| (4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-... | 2-(4-ClPh), 4-(4-FPhNH-methylene) | C₁₇H₁₃ClFN₃O | 329.76 | N/A | -Cl, -F (halogenated), C=N, C=O |
| (4Z)-4-[2-(2-Chlorophenyl)hydrazinylidene]-5-(pentafluoroethyl)-2-phenyl-... | 5-Pentafluoroethyl, 2-ClPh-hydrazinylidene | C₁₇H₁₀ClF₅N₄O | 416.73 | 179–180 | -CF₂CF₃, -Cl, N-NH |
*Calculated using ChemDraw.
Key Observations:
- Electron-donating vs. withdrawing groups: The target compound’s 4-aminophenyl group (-NH₂) enhances solubility in polar solvents, whereas nitro (-NO₂; ) or trifluoromethyl (-CF₃; ) groups increase lipophilicity and rigidity, raising melting points (e.g., 222°C for trifluoromethyl-substituted compound 5 in ) .
- Halogenation : Chloro and fluoro substituents () improve metabolic stability and binding affinity via halogen bonding but increase molecular weight .
- Fluoroalkyl chains : Polyfluoroalkyl groups (e.g., -CF₂CF₃ in ) significantly enhance hydrophobicity, impacting bioavailability and membrane permeability .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s C=N and C=O stretches (~1519 cm⁻¹ and ~1700 cm⁻¹, respectively) align with analogues in and .
- NMR: The 4-aminophenyl group would show aromatic protons at δ 6.5–7.5 ppm and -NH₂ signals near δ 5.0–6.0 ppm, similar to hydrazinylidene derivatives () .
- Crystallography : Structures in and were resolved using SHELXL (), a common tool for pyrazolone derivatives .
Biological Activity
The compound (4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazole ring with an amine substituent that contributes to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the ability of certain pyrazole compounds to inhibit BRAF(V600E) mutations, which are prevalent in various cancers. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole scaffold can enhance inhibitory potency against tumor cell lines. For instance, derivatives with specific substitutions showed improved efficacy against cancer cells by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-α in macrophages. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
Antibacterial Properties
In vitro studies have shown that pyrazole derivatives can exhibit antibacterial activity against a range of pathogens. For example, one derivative was tested against several bacterial strains and displayed significant inhibition of bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2018) | Antitumor Activity | Identified potent BRAF(V600E) inhibitors among pyrazole derivatives; specific compounds showed IC50 values in the low micromolar range. |
| Liu et al. (2019) | Anti-inflammatory Effects | Demonstrated inhibition of NO and TNF-α production in LPS-stimulated macrophages; suggested potential for treating inflammatory conditions. |
| Wang et al. (2020) | Antibacterial Activity | Evaluated antibacterial effects against E. coli and S. aureus; showed significant growth inhibition at concentrations of 10-50 µg/mL. |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution pattern on the pyrazole ring significantly influences biological activity:
- Amino Group : Enhances interaction with target proteins.
- Phenyl Substituents : Improve lipophilicity and cellular uptake.
- Hydroxyl Groups : May increase hydrogen bonding with biological targets, enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
